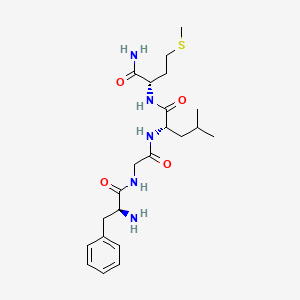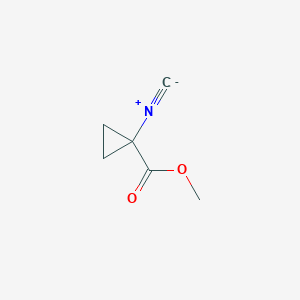
Methyl-(-1-isocyanocyclo-propyl)carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(-1-isocyanocyclo-propyl)carboxylate is an organic compound that belongs to the class of carboxylate esters. This compound is characterized by the presence of a methyl ester group attached to a cyclopropyl ring, which is further substituted with an isocyanate group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(-1-isocyanocyclo-propyl)carboxylate typically involves the reaction of cyclopropylcarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl-(-1-isocyanocyclo-propyl)carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Urea or carbamate derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl-(-1-isocyanocyclo-propyl)carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl-(-1-isocyanocyclo-propyl)carboxylate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopropylcarboxylate: Lacks the isocyanate group, making it less reactive.
Cyclopropyl isocyanate: Does not have the ester group, limiting its solubility and reactivity in certain reactions.
Methyl isocyanate: More volatile and toxic, with different reactivity profiles.
Uniqueness
Methyl-(-1-isocyanocyclo-propyl)carboxylate is unique due to the combination of the cyclopropyl ring, ester group, and isocyanate functionality
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
methyl 1-isocyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7NO2/c1-7-6(3-4-6)5(8)9-2/h3-4H2,2H3 |
InChI Key |
NMJKNWWIYIZUFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


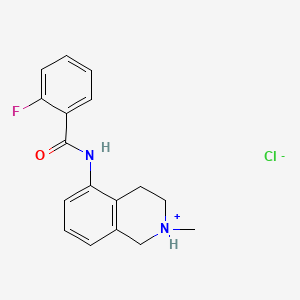
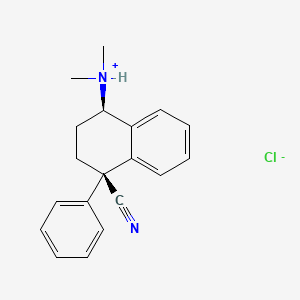
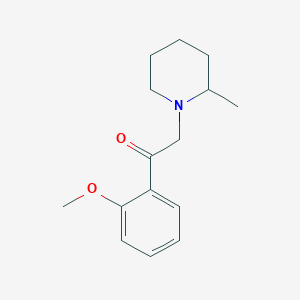

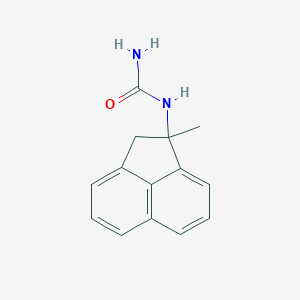

![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)

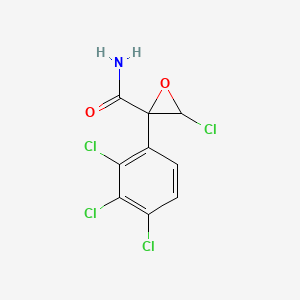
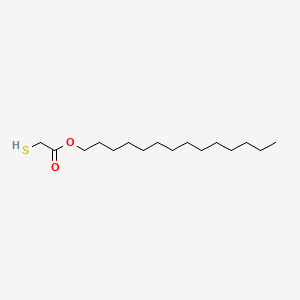
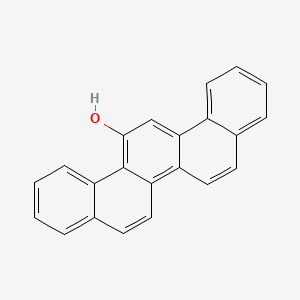
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)

